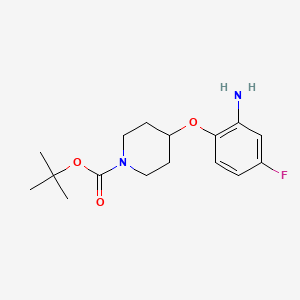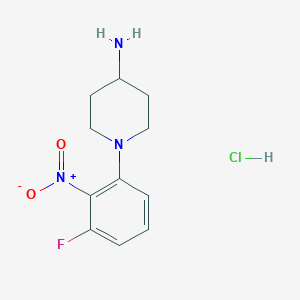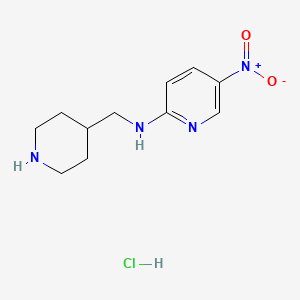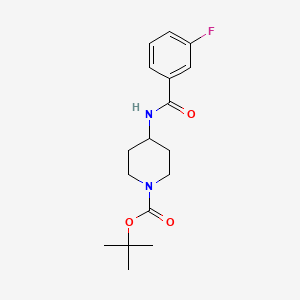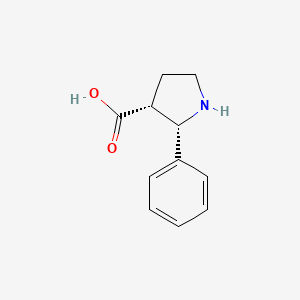
(2S,3R)-2-Phenylpyrrolidine-3-carboxylic acid
Descripción general
Descripción
“(2S,3R)-2-Phenylpyrrolidine-3-carboxylic acid” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “2-Phenyl” indicates that a phenyl group (a ring of 6 carbon atoms, essentially a benzene ring) is attached to the 2nd carbon of the pyrrolidine ring. The “3-carboxylic acid” means that a carboxylic acid functional group (-COOH) is attached to the 3rd carbon of the ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, which would have a puckered conformation due to the ring strain of a five-membered ring. The phenyl and carboxylic acid groups would likely project out from this ring .Chemical Reactions Analysis
The reactivity of this compound would be largely determined by the functional groups present. The carboxylic acid could undergo reactions typical of this functional group, such as condensation to form an ester or amide. The phenyl group is generally quite stable but could potentially undergo electrophilic aromatic substitution reactions under the right conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carboxylic acid would make it capable of forming hydrogen bonds, which could affect its solubility and boiling point. The phenyl group could contribute to its lipophilicity .Aplicaciones Científicas De Investigación
Anticancer Research
Cinnamic acid derivatives, which share a structural relation with phenylpyrrolidine carboxylic acids, have been extensively studied for their anticancer potentials. These compounds, owing to their 3-phenyl acrylic acid functionality, offer diverse reactive sites for chemical modifications, leading to various antitumor agents. Despite their rich medicinal history, the full therapeutic potential of these derivatives in cancer treatment remains underexplored (De, Baltas, & Bedos-Belval, 2011).
Biocatalyst Inhibition
Carboxylic acids, including derivatives similar to phenylpyrrolidine carboxylic acid, have been identified as inhibitors to microbial biocatalysts at concentrations lower than desired yields in fermentative processes. Understanding the mechanisms of inhibition by these acids is crucial for developing metabolic engineering strategies to enhance microbial tolerance and industrial performance (Jarboe, Royce, & Liu, 2013).
Solvent Development for Extraction Processes
In the context of extracting carboxylic acids from aqueous streams, research has focused on developing new solvents, such as ionic liquids, to improve the efficiency of liquid-liquid extraction processes. These advancements are crucial for the recovery of carboxylic acids used as precursors in the production of bio-based plastics and other industrial chemicals (Sprakel & Schuur, 2019).
Pharmacological Profile Enhancement
The stereochemistry of phenylpiracetam, a compound structurally related to phenylpyrrolidine carboxylic acids, and its derivatives has been linked to their pharmacological properties. Research indicates a direct relationship between the configuration of stereocenters in these compounds and their biological activities, highlighting the importance of stereochemical considerations in drug development (Veinberg et al., 2015).
Peptide Studies and Spin Labeling
The spin label amino acid TOAC, a carboxylic acid derivative, has been used in peptide studies to analyze backbone dynamics and secondary structure. This research demonstrates the utility of carboxylic acid derivatives in probing the structure and dynamics of biologically relevant molecules (Schreier et al., 2012).
Direcciones Futuras
The potential applications of this compound would depend on its biological activity. If it were found to have medicinal properties, for example, it could be further developed as a drug. Alternatively, if it had unique physical or chemical properties, it could find use in materials science or other fields .
Propiedades
IUPAC Name |
(2S,3R)-2-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOBFNNHIKEOLB-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@@H]1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701255051 | |
| Record name | (2S,3R)-2-Phenyl-3-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701255051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241684-17-2 | |
| Record name | (2S,3R)-2-Phenyl-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1241684-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3R)-2-Phenyl-3-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701255051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 4-[(2-amino-3-fluorophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B3027111.png)
![tert-Butyl 4-[(pyrrolidine-1-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B3027112.png)
![tert-Butyl 4-[4-(methoxycarbonyl)benzamido]piperidine-1-carboxylate](/img/structure/B3027113.png)

![3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]aniline](/img/structure/B3027117.png)
![4-[(3-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine](/img/structure/B3027118.png)
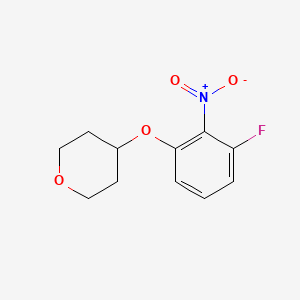
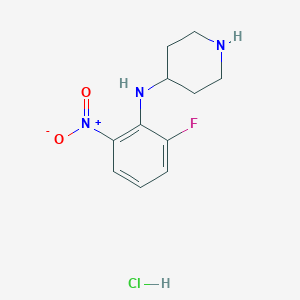
![2-[(3-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B3027125.png)
